molecular formula C13H16N4O2 B11318151 4-(1H-tetrazol-1-yl)phenyl 2-ethylbutanoate

4-(1H-tetrazol-1-yl)phenyl 2-ethylbutanoate

Cat. No.: B11318151
M. Wt: 260.29 g/mol
InChI Key: MDQSZVRPWNHRSD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-ethylbutanoate ester The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.

For the esterification step, the phenyl tetrazole derivative can be reacted with 2-ethylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethylbutanoate depends on its specific application. In medicinal chemistry, tetrazole derivatives often act by mimicking carboxylic acids and interacting with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethylbutanoate is unique due to the presence of the tetrazole ring, which provides distinct electronic properties and stability. The combination of the tetrazole ring with the ester functionality enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-ethylbutanoate

InChI

InChI=1S/C13H16N4O2/c1-3-10(4-2)13(18)19-12-7-5-11(6-8-12)17-9-14-15-16-17/h5-10H,3-4H2,1-2H3

InChI Key

MDQSZVRPWNHRSD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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